molecular formula C6H11NO2 B133155 5-(2-Hydroxyethyl)pyrrolidin-2-one CAS No. 149427-84-9

5-(2-Hydroxyethyl)pyrrolidin-2-one

Cat. No. B133155
M. Wt: 129.16 g/mol
InChI Key: GPVDPHDTYDBCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05286875

Procedure details

30 g of 4-methoxycaprolactone were stirred at 330° C. for 1 hour together with 100 g of 25% strength aqueous ammonia in the same manner as described in Example 4. After cooling and depressurizing the autoclave and working up the reaction mixture by distillation, 9.1 g of 5-hydroxyethylpyrrolidone were obtained (34%, based on the 4-methoxycaprolactone employed) and identified by NMR spectroscopy.
Name
4-methoxycaprolactone
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3]1[CH2:10][CH2:9][O:8][C:6](=[O:7])[CH2:5][CH2:4]1.[NH3:11]>>[OH:8][CH2:9][CH2:10][CH:3]1[NH:11][C:6](=[O:7])[CH2:5][CH2:4]1

Inputs

Step One
Name
4-methoxycaprolactone
Quantity
30 g
Type
reactant
Smiles
COC1CCC(=O)OCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
working up the reaction mixture by distillation

Outcomes

Product
Name
Type
product
Smiles
OCCC1CCC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.